3,5-Dichloropyridazine

Beschreibung

Significance of Pyridazine (B1198779) Heterocycles in Advanced Chemical Research

Pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms, and its derivatives are of paramount importance in various fields of chemical research. researchgate.netconsensus.app The unique physicochemical properties of the pyridazine ring, such as its weak basicity, high dipole moment, and capacity for hydrogen bonding, make it a valuable component in drug design and molecular recognition. nih.govscilit.com These properties can influence a molecule's interaction with biological targets, potentially leading to the development of new therapeutic agents. nih.govscholarsresearchlibrary.com Pyridazine derivatives have demonstrated a broad spectrum of biological activities and are utilized in the synthesis of pharmaceuticals and agrochemicals. scholarsresearchlibrary.comontosight.ai The versatility of the pyridazine scaffold allows for its functionalization at various positions, making it an attractive building block for creating new and complex molecular architectures. scholarsresearchlibrary.com

Overview of Dichloropyridazines as Versatile Building Blocks

Within the family of pyridazine derivatives, dichloropyridazines stand out as particularly versatile building blocks in organic synthesis. made-in-china.comresearchgate.net The presence of two chlorine atoms on the pyridazine ring renders them highly reactive and amenable to a variety of chemical transformations, most notably nucleophilic substitution and palladium-catalyzed cross-coupling reactions. made-in-china.comnih.govscispace.com This reactivity allows for the introduction of a wide range of functional groups, enabling the synthesis of a diverse array of more complex molecules. made-in-china.com Consequently, dichloropyridazines are crucial intermediates in the production of pharmaceuticals, agrochemicals, and materials with unique properties. ontosight.aichemimpex.com For instance, they are used in the synthesis of herbicides, pesticides, and biologically active compounds for medicinal chemistry research. chemimpex.com

Historical Context of 3,5-Dichloropyridazine Discovery and Early Studies

The exploration of pyridazine chemistry has led to the synthesis and study of various isomers, including this compound. Early research into pyridazine derivatives focused on their synthesis and fundamental reactivity. One of the early methods for preparing this compound involved the reaction of 2,4,4,4-Tetrachlorocrotonaldehyde with semicarbazide (B1199961) hydrochloride. chemicalbook.comchemicalbook.com This foundational work paved the way for further investigation into the chemical behavior of this compound. Subsequent studies have delved into its reactions, such as Friedel-Crafts reactions, and its utility in creating more complex heterocyclic systems. acs.org The development of palladium-catalyzed cross-coupling reactions further expanded the synthetic utility of this compound, allowing for selective functionalization at either the C3 or C5 position, a significant advancement in controlling chemical reactions. nih.govscispace.commdpi.com

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H2Cl2N2 | aksci.comcymitquimica.comsigmaaldrich.com |

| Molecular Weight | 148.98 g/mol | aksci.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | White to light yellow or light orange powder/crystal | cymitquimica.comtcichemicals.com |

| Melting Point | 58-64 °C | chemimpex.comaksci.com |

| CAS Number | 1837-55-4 | sigmaaldrich.comsigmaaldrich.comxieshichem.com |

| SMILES | Clc1cnnc(Cl)c1 | cymitquimica.com |

| InChI | 1S/C4H2Cl2N2/c5-3-1-4(6)8-7-2-3/h1-2H | cymitquimica.comsigmaaldrich.com |

| InChIKey | JZSAUQMXKHBZEO-UHFFFAOYSA-N | cymitquimica.comsigmaaldrich.com |

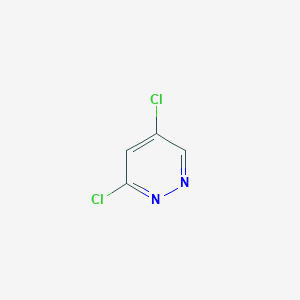

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dichloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2/c5-3-1-4(6)8-7-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSAUQMXKHBZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601477 | |

| Record name | 3,5-Dichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1837-55-4 | |

| Record name | 3,5-Dichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloropyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3,5 Dichloropyridazine

Established Synthetic Routes for 3,5-Dichloropyridazine

Preparation from 2,4,4,4-Tetrachlorocrotonaldehyde and Semicarbazide (B1199961) Hydrochloride

A primary and established method for the synthesis of this compound involves the reaction of 2,4,4,4-tetrachlorocrotonaldehyde with semicarbazide hydrochloride. chemicalbook.comchemicalbook.com This process centers on the cyclization of the semicarbazone formed from the initial reaction. google.com In a typical procedure, 2,4,4,4-tetrachlorocrotonaldehyde is dissolved in a suitable solvent, and a mixture of semicarbazide hydrochloride, water, and a solvent is added incrementally. chemicalbook.comchemicalbook.com The reaction mixture is then stirred for a period, typically around 5 hours, to facilitate the completion of the reaction. chemicalbook.com

Considerations for Controlled Temperature and Solvent Conditions

The successful synthesis of this compound is highly dependent on maintaining controlled reaction conditions, particularly temperature and the choice of solvent. The addition of the semicarbazide hydrochloride mixture is performed under controlled temperature conditions to manage the exothermic nature of the reaction and prevent the formation of byproducts. chemicalbook.comchemicalbook.com One documented method specifies maintaining a temperature range of 15-20°C during the addition. google.com

The choice of solvent also plays a critical role. Dimethylformamide (DMF) is a commonly used solvent for dissolving the 2,4,4,4-tetrachlorocrotonaldehyde. google.com The reaction can be carried out in a mixture of DMF and water. google.com Following the reaction period, the solvent is typically removed under reduced pressure. chemicalbook.comchemicalbook.com The subsequent addition of water and cooling of the mixture, for instance to 5°C, induces the precipitation of the solid product. chemicalbook.comchemicalbook.com

Purification Techniques: Recrystallization and Chromatography

To obtain a high-purity product, purification of the crude this compound is essential. Recrystallization is a widely employed technique for this purpose. chemicalbook.comchemicalbook.com A common solvent system for recrystallization is a mixture of dichloromethane (B109758) and petroleum ether. chemicalbook.comchemicalbook.com The principle of recrystallization relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures. rsc.org Ideally, the compound should have high solubility in the hot solvent and low solubility in the cold solvent, allowing for the formation of pure crystals upon cooling. rsc.org

Following recrystallization, the purified solid is collected by filtration. chemicalbook.comchemicalbook.com The process of filtration separates the solid product from the solvent, which contains the dissolved impurities. rsc.org

Functionalization Strategies via Nucleophilic Substitution on this compound

The two chlorine atoms on the pyridazine (B1198779) ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile platform for the introduction of various functional groups.

Amination Reactions and Their Regioselectivity

The chlorine atoms on this compound can be displaced by amino groups through reactions with ammonia (B1221849) or other amines. The regioselectivity of these amination reactions is a key consideration, as the electronic properties of the pyridazine ring can influence which chlorine atom is more readily substituted. smolecule.combenthamdirect.com The electron-deficient nature of the pyridazine ring system facilitates nucleophilic attack. benthamdirect.com

For instance, direct amination of this compound with ammonia in a solvent such as 1,4-dioxane (B91453) at elevated temperatures can lead to the formation of aminopyridazine derivatives. The inherent electronic asymmetry of the pyridazine ring often allows for selective substitution. smolecule.com However, increasing the number of chlorine atoms on the pyridazine ring can sometimes lead to a loss of regioselectivity. benthamdirect.com

Substitution with Thiols and Other Nucleophiles

In addition to amines, other nucleophiles such as thiols can be used to functionalize the this compound core. nih.gov The reaction of heteroaryl halides with thiols can proceed smoothly under the action of a base like potassium carbonate in a solvent such as dimethylacetamide (DMAc). nih.gov This allows for the formation of the corresponding thioethers. The reactivity in these SNAr reactions is dependent on the electronic nature of the heterocyclic ring and the position of the halogen atoms. nih.gov

The substitution can also be carried out with other nucleophiles, including alkoxides. This opens up pathways to a diverse range of substituted pyridazine derivatives.

Influence of Reaction Conditions on Product Distribution

In nucleophilic aromatic substitution (SNAr) reactions, the polarity of the solvent can significantly affect the ratio of isomeric products. For instance, in the alkoxylation of 4-substituted 3,6-dichloropyridazines, a study revealed that less polar solvents favor the formation of the 3-alkoxy isomer, while more polar solvents can lead to different product distributions. semanticscholar.org This effect can be attributed to the stabilization of charged intermediates and transition states, where polar solvents can facilitate the attack at different positions on the pyridazine ring. semanticscholar.org

Temperature is another critical parameter. While many cross-coupling reactions are run at elevated temperatures to ensure sufficient reaction rates, room-temperature conditions are sometimes employed to enhance selectivity. libretexts.orgwikipedia.org The choice of base is also crucial, not only for activating the coupling partners in reactions like the Suzuki-Miyaura coupling but also for influencing the stability of intermediates and preventing side reactions. libretexts.orglibretexts.org

Advanced Synthetic Transformations Involving this compound

The this compound scaffold is a valuable building block for the synthesis of more complex molecules, largely through advanced transformations like transition metal-catalyzed cross-coupling reactions. These methods allow for the precise installation of various substituents at the C3 and C5 positions, opening avenues to a diverse range of functionalized pyridazine derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of this compound. rsc.orgnih.gov These reactions, including the Suzuki-Miyaura, Stille, and Sonogashira couplings, enable the formation of new carbon-carbon bonds with high efficiency and selectivity. The inherent electronic properties of the this compound ring, with two distinct chloro-substituted carbon atoms, make it an intriguing substrate for studying and exploiting site-selectivity in these transformations.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with a halide, is a widely used method for the arylation, vinylation, or alkylation of this compound. rsc.orgnih.govmdpi.com A key challenge and area of intense research is the control of site-selectivity, that is, directing the coupling to either the C3 or the C5 position.

A remarkable feature of the Suzuki-Miyaura coupling of this compound is the ability to switch the site of reaction by carefully selecting the phosphine (B1218219) ligand on the palladium catalyst. rsc.orgmdpi.com This catalyst-controlled site-selectivity provides a powerful strategy for accessing either the C3- or C5-substituted product from the same starting material. mdpi.comscispace.com

Research has shown that the use of an electron-deficient bidentate ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF), in conjunction with a palladium catalyst, predominantly favors coupling at the C3 position. rsc.orgmdpi.comnih.gov In contrast, employing a bulky, electron-rich monodentate ligand like Q-Phos (1,2,3,4,5-pentaphenyl-1'-(di-tert-butylphosphino)ferrocene) dramatically switches the selectivity, favoring the formation of the C5-coupled product. rsc.orgmdpi.comnih.gov This switch in selectivity has been demonstrated with a variety of aryl and heteroaryl boronic acids, affording the major products in good to excellent yields (53%–92%). mdpi.comscispace.com

The following table summarizes the ligand-dependent site-selectivity in the Suzuki-Miyaura coupling of this compound with phenylboronic acid:

| Catalyst System (Ligand) | Major Product Position | Selectivity (C5:C3) | Reference |

| Pd(OAc)₂ / DPPF | C3 | - | rsc.orgresearchgate.net |

| Pd(OAc)₂ / Q-Phos | C5 | 20:1 | nih.govresearchgate.net |

Table 1: Ligand-controlled site-selectivity in the Suzuki-Miyaura coupling of this compound.

This ability to tune the reaction outcome by simply changing the ligand highlights the sophisticated interplay between the electronic and steric properties of the catalyst and the substrate.

The inherent reactivity of the C3 and C5 positions in this compound is a subject of both experimental and computational investigation. Generally, polyhalogenated pyridazines tend to favor cross-coupling at the C3 position. nih.gov This preference is attributed to the lower carbon-halogen bond dissociation energy at C3, which is alpha to a nitrogen atom, making it more susceptible to oxidative addition by the palladium catalyst. mdpi.comscispace.comnih.gov

Computational models predict good selectivity for C3 over C5 in reactions with standard ligands like triphenylphosphine (B44618) (PPh₃) and DPPF. semanticscholar.orgrsc.org The observed C3 selectivity with these ligands aligns with these theoretical predictions. semanticscholar.org However, the reversal of this selectivity with bulky, electron-rich ligands like Q-Phos suggests that steric factors and the specific nature of the catalyst-substrate interaction can override the intrinsic electronic preference. rsc.orgnih.gov The use of these sterically hindered ligands can make the more sterically accessible C5 position the preferred site of reaction. nih.gov

While the Suzuki-Miyaura coupling is extensively studied, other cross-coupling reactions have also been adapted for use with pyridazine systems. The Stille coupling, which utilizes organotin reagents, has been shown to be effective for the site-selective functionalization of dihaloarenes, with reaction conditions influencing the regiochemical outcome. scispace.com

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another valuable tool. libretexts.orgwikipedia.org This reaction is typically carried out using a palladium catalyst and a copper(I) co-catalyst. libretexts.org There is growing interest in developing copper-free Sonogashira coupling conditions to avoid the formation of byproducts and simplify purification. nih.gov While specific examples detailing the Stille and Sonogashira coupling of this compound are less common in the provided search results than Suzuki-Miyaura couplings, the principles of site-selectivity based on ligand and reaction condition modulation are expected to apply. For instance, in related dihalopyridine systems, the Sonogashira reaction has been used to selectively introduce alkynyl groups. researchgate.netrsc.org

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become an indispensable tool for the formation of carbon-nitrogen bonds. In the context of this compound, this reaction allows for the selective introduction of amino substituents. For instance, the amination of this compound with pyrrolidine (B122466) can be achieved using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst and a Xantphos ligand, yielding the aminated product in a 68-72% yield. vulcanchem.com The choice of ligand is crucial for controlling the regioselectivity of the reaction. While simple ligands like triphenylphosphine (PPh₃) and dppf favor substitution at the C3 position, the use of bulky ligands such as QPhos can invert this selectivity, favoring the C5 position. rsc.org This tunability is a significant advantage in the synthesis of specifically substituted pyridazine derivatives. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Selectivity | Reference |

|---|---|---|---|---|

| This compound | Pyrrolidine | Pd(OAc)₂/Xantphos | Not specified | vulcanchem.com |

| This compound | Amine | Pd/PPh₃ or dppf | C3 | rsc.org |

| This compound | Amine | Pd/QPhos | C5 | rsc.org |

Ortho-Metallation and Directed Functionalization

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orguwindsor.ca This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. organic-chemistry.org While the direct C-H activation of diazines can be challenging due to the instability of the resulting lithiated intermediates, the use of sterically hindered metal amides like lithium diisopropylamide (LDA) or TMPLi (TMP = 2,2,6,6-tetramethylpiperidyl) has shown promise. uni-muenchen.de In the case of pyridazine derivatives, these reactions often require low temperatures and carefully controlled conditions to achieve the desired products in good yields. uni-muenchen.de For instance, the metalation of 3,6-dichloropyridazine (B152260) can be readily achieved using TMPZnCl·LiCl at room temperature, generating a heterocyclic zinc species that can then undergo further reactions. nih.govresearchgate.net

Energetic Functionalization Pathways

The pyridazine scaffold also serves as a building block for the development of energetic materials. The introduction of nitro and amino groups onto the pyridazine ring can lead to compounds with high detonation performance and thermal stability. A notable example is the synthesis of 3,5-diamino-4,6-dinitropyridazine-1-oxide, a powerful energetic material. uni-muenchen.de This synthesis is a multi-step process that starts from acyclic precursors and involves the careful introduction of functional groups onto the pyridazine core. uni-muenchen.de The resulting compound and its precursors are thoroughly characterized using various spectroscopic and analytical techniques, including multinuclear NMR, mass spectrometry, and single-crystal X-ray diffraction. uni-muenchen.de

| Compound | Key Functional Groups | Significance | Reference |

|---|---|---|---|

| 3,5-diamino-4,6-dinitropyridazine-1-oxide | Amino, Nitro, N-oxide | High detonation velocity and pressure | uni-muenchen.de |

| 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide | Methoxy, Nitro, N-oxide | Precursor to energetic materials | uni-muenchen.de |

Computational and Mechanistic Insights into this compound Synthesis

Computational chemistry provides invaluable tools for understanding reaction mechanisms and predicting the reactivity of molecules like this compound. These theoretical studies complement experimental findings and guide the design of new synthetic routes.

Theoretical Studies on Reaction Mechanisms and Intermediates

Theoretical studies play a crucial role in elucidating the intricate details of reaction mechanisms involving this compound. By modeling the potential energy surfaces of reactions, chemists can identify transition states and intermediates, providing a deeper understanding of the factors that control reaction outcomes. For instance, computational models have been developed to predict the regioselectivity of cross-coupling reactions on multi-halogenated heterocycles. rsc.org These models can assess the relative activation energies for oxidative addition at different carbon-halogen bonds, correctly identifying the major site of reactivity. rsc.org Such predictive power is instrumental in streamlining the development of efficient and selective synthetic protocols. rsc.org

Density Functional Theory (DFT) Applications in Predicting Reactivity

Density Functional Theory (DFT) has emerged as a powerful method for predicting the electronic structure and reactivity of molecules. als-journal.commdpi.com DFT calculations can provide insights into various molecular properties, including orbital energies (HOMO and LUMO), electron density distribution, and molecular electrostatic potential. als-journal.com These parameters are crucial for understanding and predicting the regioselectivity of reactions involving this compound. For example, DFT calculations can predict the relative reactivity of the C3 and C5 positions towards nucleophilic or electrophilic attack. rsc.org A reactivity model based on DFT can predict the change in the Gibbs free energy of activation for oxidative addition (ΔΔG‡OA), offering a quantitative measure of selectivity. rsc.org For this compound, a predicted ΔΔG‡OA of 10.6 kJ mol⁻¹ indicates a strong preference for reaction at the C3 position with simple ligands. rsc.org This theoretical insight guides the experimentalist in choosing the appropriate catalyst and reaction conditions to achieve the desired regioselectivity. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dichloropyridazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the three-dimensional structure of molecules. For derivatives of 3,5-dichloropyridazine, a combination of one-dimensional and two-dimensional NMR experiments is employed for complete structural assignment. nih.gov

Proton (¹H) NMR spectroscopy identifies the chemical environments of hydrogen atoms within a molecule. In the parent this compound, the two hydrogen atoms at positions 4 and 6 are chemically distinct. Their chemical shifts are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms, as well as by anisotropic effects from the aromatic ring. The proton at C4 is typically found further downfield than the proton at C6 due to the differing electronic influences of the neighboring atoms. The coupling between these protons, if observable, would provide information on their spatial relationship. For substituted derivatives, the chemical shifts and coupling patterns of the remaining ring protons provide crucial data for determining the position of substitution.

Table 1: Representative ¹H NMR Data for this compound Note: Data is illustrative and can vary based on solvent and experimental conditions.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~9.10 | Doublet | ~2.5 |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. In this compound, four distinct carbon signals are expected. The carbons directly bonded to the electronegative chlorine atoms (C3 and C5) are significantly deshielded and appear at a lower field (higher ppm). The carbons bonded to hydrogen (C4 and C6) appear at a higher field. The chemical shifts are sensitive to the electronic effects of substituents, making ¹³C NMR a valuable tool for confirming the substitution pattern on the pyridazine (B1198779) ring. nih.gov

Table 2: Representative ¹³C NMR Data for this compound Note: Data is illustrative and can vary based on solvent and experimental conditions.

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C3 | ~155 |

| C4 | ~132 |

| C5 | ~152 |

Nitrogen NMR, particularly the more sensitive ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms within the pyridazine ring. nih.gov The chemical shifts of the nitrogen atoms are highly sensitive to factors such as protonation, lone pair availability, and substitution on the ring. researchgate.netresearchgate.net Due to the low natural abundance and lower sensitivity of ¹⁵N, advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) experiments (¹H-¹⁵N HMBC) are often used to determine nitrogen chemical shifts indirectly. researchgate.netresearchgate.net These shifts can help in studying tautomeric equilibria and intermolecular interactions, such as hydrogen bonding, in various derivatives.

Two-dimensional (2D) NMR techniques are essential for establishing the complete bonding network in complex molecules.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two or three bonds. sdsu.eduscribd.com For a substituted this compound derivative, a COSY spectrum would show cross-peaks between adjacent protons on the pyridazine ring or between ring protons and protons on an adjacent substituent.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduscribd.comepfl.ch It is invaluable for assigning the signals in the ¹H and ¹³C spectra definitively. For instance, it would unambiguously link the proton signal at ~9.10 ppm to the carbon signal at ~132 ppm in the parent compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound derivatives displays characteristic absorption bands corresponding to the vibrations of the heterocyclic ring and its substituents.

Key vibrational modes include:

Aromatic C-H stretching: Typically observed in the 3000–3100 cm⁻¹ region.

C=N and C=C ring stretching: These vibrations give rise to a series of sharp bands in the 1400–1600 cm⁻¹ region, which are characteristic of the pyridazine ring. liberty.edu

C-Cl stretching: The carbon-chlorine stretching vibrations are typically found in the fingerprint region, usually between 600 and 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=N Ring Stretch | 1550 - 1600 | Medium to Strong |

| C=C Ring Stretch | 1400 - 1500 | Medium to Strong |

| C-H In-plane Bending | 1000 - 1300 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron impact (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected based on their mass-to-charge (m/z) ratio.

For this compound (C₄H₂Cl₂N₂), the molecular weight is approximately 148.98 g/mol . A key feature in its mass spectrum is the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), the spectrum will exhibit a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for chloro-substituted aromatic heterocycles include the loss of a chlorine radical (•Cl), elimination of HCl, or cleavage of the ring.

Table 4: Expected Mass Spectral Data for this compound

| Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 148 | Molecular Ion |

| [M+2]⁺ | 150 | Isotope Peak (one ³⁷Cl) |

| [M+4]⁺ | 152 | Isotope Peak (two ³⁷Cl) |

| [M-Cl]⁺ | 113 | Loss of a chlorine atom |

| [M-N₂]⁺ | 120 | Loss of molecular nitrogen |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to various heterocyclic systems, including those related to pyridazine, to unambiguously establish their molecular architecture and supramolecular organization.

While direct crystallographic studies on simple this compound derivatives are not widely reported in the cited literature, data from analogous structures, such as 3,5-dichloropyridin-4-amine, offer valuable insights into the expected structural features. In the crystal structure of 3,5-dichloropyridin-4-amine, the molecule is nearly planar. The crystal packing is characterized by the formation of one-dimensional supramolecular chains through hydrogen bonding. ijream.org This demonstrates how X-ray crystallography can reveal not only the intramolecular geometry but also the intermolecular interactions that govern the crystal packing.

The crystallographic data for such compounds are typically presented in a detailed table, summarizing the key parameters of the crystal structure determination.

Table 1: Example of Crystallographic Data for a Heterocyclic Compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Z | 4 |

| Density (calculated) (mg/m³) | 1.573 |

Data presented is for a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative as a representative example. mdpi.com

Computational Spectroscopy and Correlation with Experimental Data

Computational spectroscopy, primarily utilizing Density Functional Theory (DFT), has emerged as a powerful tool to complement experimental spectroscopic data. It allows for the prediction of various spectroscopic properties, aiding in the interpretation of experimental spectra and providing insights into molecular structure and electronic properties.

For instance, DFT calculations are widely used to predict vibrational spectra (infrared and Raman). In a study on a 3,5-dimethyl pyrazolium 3,5-dichloro salicylate, DFT calculations at the B3LYP/6-311G(d,p) level of theory were employed to compute the vibrational frequencies. The calculated frequencies were then compared with the experimental FT-IR and FT-Raman spectra, showing good agreement and allowing for a detailed assignment of the vibrational modes. This correlative approach is instrumental in confirming the molecular structure and understanding the vibrational characteristics of the compound.

Another important application of computational spectroscopy is the prediction of electronic absorption spectra using Time-Dependent DFT (TD-DFT). This method was successfully used to study the UV absorption properties of a series of 1,3,5-triazine derivatives. The predicted absorption data were in good agreement with the experimental UV spectra, validating the computational model. Such studies can elucidate the nature of electronic transitions and help in the rational design of molecules with specific optical properties.

The correlation between experimental and computational data is a critical aspect of modern structural characterization. By comparing the experimentally measured spectra with the computationally predicted spectra, a higher level of confidence in the structural assignment can be achieved. Discrepancies between the two can also point to specific molecular interactions or environmental effects not accounted for in the computational model, leading to a deeper understanding of the system.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole |

| 3,5-Dichloropyridin-4-amine |

| 3,5-Dimethyl pyrazolium 3,5-dichloro salicylate |

Reactivity Profiles and Chemical Transformations of 3,5 Dichloropyridazine

Differential Reactivity of Chlorine Substituents

The pyridazine (B1198779) ring, a six-membered heterocycle with two adjacent nitrogen atoms, exhibits unique electronic properties that influence the reactivity of its substituents. In 3,5-dichloropyridazine, the two chlorine atoms are in distinct chemical environments, leading to differential reactivity that can be exploited for selective functionalization.

Steric and Electronic Effects on Reaction Regioselectivity

The regioselectivity of nucleophilic substitution and cross-coupling reactions on this compound is governed by a combination of steric and electronic factors. numberanalytics.com The electron-withdrawing nature of the nitrogen atoms and the chlorine substituents renders the pyridazine ring electron-deficient, facilitating nucleophilic attack.

Generally, the C3 position is more electrophilic and thus more susceptible to nucleophilic attack than the C5 position. This is attributed to the inductive effect of the adjacent nitrogen atom at the 2-position, which makes the C3-Cl bond more polarized and the carbon atom more electron-deficient. nih.govnih.gov Computational studies have shown that the C3-Cl bond has a lower bond dissociation energy compared to the C5-Cl bond, further supporting its higher reactivity. mdpi.comrsc.org

However, steric hindrance can play a significant role, particularly with bulky nucleophiles or under specific reaction conditions. While the inherent electronic preference favors reaction at C3, bulky reagents may preferentially attack the less sterically hindered C5 position. nih.govrsc.org The interplay between these electronic and steric effects allows for a degree of control over the reaction outcome.

Influence of Catalyst and Ligand Design on Site-Selectivity

The site-selectivity of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be dramatically influenced by the choice of catalyst and, more specifically, the phosphine (B1218219) ligand. nih.govrsc.orgnih.gov This has emerged as a powerful strategy for selectively functionalizing either the C3 or C5 position of this compound. nih.gov

For instance, in Suzuki-Miyaura reactions, the use of a popular bidentate phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) typically leads to exclusive coupling at the electronically favored C3 position. nih.govmdpi.com Conversely, employing a bulky, electron-rich monophosphine ligand such as QPhos can completely reverse this selectivity, favoring reaction at the C5 position with high regioselectivity. nih.govmdpi.comresearchgate.net This switch in selectivity is attributed to the steric bulk of the ligand influencing the coordination of the palladium catalyst to the pyridazine ring, thereby directing the oxidative addition step to the less hindered C5 position. nih.govrsc.org

The development of ligand systems that can override the intrinsic electronic preferences of the substrate has significantly expanded the synthetic utility of this compound, enabling the controlled synthesis of a wide array of disubstituted pyridazine derivatives. nih.gov

Table 1: Ligand-Dependent Site-Selectivity in Suzuki-Miyaura Coupling of this compound

| Catalyst/Ligand | Preferred Coupling Position | Selectivity (C5:C3) | Reference |

| Pd(OAc)₂/dppf | C3 | Predominantly C3 | nih.govmdpi.com |

| Pd(OAc)₂/QPhos | C5 | 20:1 | nih.gov |

| Pd-PEPPSI-IPr | C5 | Variable | nih.gov |

Ring-Opening and Rearrangement Reactions

The pyridazine ring is generally stable under many reaction conditions. guidechem.comchemimpex.com However, under specific circumstances, particularly with highly reactive reagents or under forcing conditions, ring-opening and rearrangement reactions can occur. For instance, reactions of certain substituted pyridazines with benzynes have been shown to initiate a cascade of rearrangements involving ring-opening of the pyridazine core. acs.org While specific examples for this compound are not extensively documented in this context, the general reactivity patterns of pyridazine derivatives suggest that such transformations are plausible. acs.org

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Due to the electron-deficient nature of the pyridazine ring, electrophilic aromatic substitution (EAS) reactions are generally difficult to perform on this compound. The two nitrogen atoms and two chlorine atoms strongly deactivate the ring towards electrophilic attack. When EAS reactions are forced, they typically require harsh conditions, and the substitution patterns are dictated by the directing effects of the existing substituents. masterorganicchemistry.comresearchgate.net

Conversely, the electron-deficient character of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms at the C3 and C5 positions are readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. As discussed previously, the C3 position is generally more reactive towards nucleophilic substitution due to electronic effects. nih.govnih.gov

Oxidation and Reduction Chemistry of the Pyridazine Core

The pyridazine core can undergo both oxidation and reduction reactions. Oxidation of the nitrogen atoms in the pyridazine ring can lead to the formation of N-oxides. thieme-connect.de These N-oxides can then be used to further functionalize the ring or can be subsequently deoxygenated. thieme-connect.de

Reduction of the pyridazine ring can also be achieved. Catalytic hydrogenation can lead to the saturation of the ring, forming dihydropyridazine (B8628806) or piperidazine derivatives, depending on the reaction conditions and the catalyst used. thieme-connect.de Dehalogenation, the removal of the chlorine atoms, can also occur under reductive conditions. thieme-connect.de

Advanced Research Directions and Future Perspectives for 3,5 Dichloropyridazine

Development of Novel Catalytic Systems for Enhanced Selectivity

The selective functionalization of the two chlorine atoms in 3,5-dichloropyridazine is a key challenge in the synthesis of its derivatives. nbinno.com The development of novel catalytic systems is crucial for achieving high selectivity and efficiency in these transformations. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Negishi reactions, have been instrumental in creating carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridazine (B1198779) ring. rsc.orgnih.gov

Future research in this area is directed towards the design of more sophisticated catalyst systems that can offer enhanced control over regioselectivity. This includes the exploration of ligands that can fine-tune the electronic and steric properties of the metal center, thereby favoring substitution at either the C3 or C5 position. researchgate.net Additionally, the use of earth-abundant 3d metals like iron, copper, and nickel as catalysts is being investigated as a more sustainable alternative to precious metals like palladium. mdpi.com The development of catalysts that can operate under milder reaction conditions and tolerate a wider range of functional groups will be essential for the efficient synthesis of complex pyridazine derivatives. doabooks.org

Table 1: Comparison of Catalytic Systems for Cross-Coupling Reactions of Dichloropyridazines

| Catalyst System | Reaction Type | Selectivity | Advantages | Challenges |

| Palladium-based catalysts | Suzuki, Sonogashira, Negishi | High | Well-established, versatile | Cost, potential for product contamination |

| Nickel-based catalysts | Negishi | Good | Lower cost than palladium | Sensitivity to air and moisture |

| Copper-based catalysts | Sonogashira, C-N coupling | Moderate to high | Low cost, readily available | Can require harsh reaction conditions |

| Iron-based catalysts | Cross-coupling | Emerging | Very low cost, environmentally benign | Lower reactivity and selectivity compared to other metals |

Exploration of New Synthetic Pathways for Complex Derivatives

Beyond the functionalization of the C-Cl bonds, researchers are exploring novel synthetic pathways to construct more complex molecules incorporating the pyridazine core. This includes the development of methods for the synthesis of fused pyridazine systems, where the pyridazine ring is annulated with other heterocyclic or carbocyclic rings. nih.govmdpi.com These fused systems often exhibit unique biological activities and photophysical properties.

One promising approach is the use of cycloaddition reactions, such as the Diels-Alder reaction, to construct the pyridazine ring itself with pre-installed functional groups. organic-chemistry.orgorganic-chemistry.org This strategy allows for the rapid assembly of complex pyridazine derivatives from simple starting materials. Additionally, methods for the direct C-H functionalization of the pyridazine ring are being explored as a way to introduce new substituents without the need for pre-functionalized starting materials. nsf.govmdpi.com The development of these new synthetic methodologies will open up new avenues for the creation of diverse libraries of pyridazine derivatives for biological screening and materials science applications. beilstein-journals.orgnih.gov

Computational Design and Predictive Modeling for Structure-Activity Relationships

Computational chemistry and molecular modeling are playing an increasingly important role in the design and development of new pyridazine-based compounds. rsc.org Quantitative structure-activity relationship (QSAR) studies are being used to identify the key structural features that are responsible for the biological activity of pyridazine derivatives. nih.gov This information can then be used to design new compounds with improved potency and selectivity.

Molecular dynamics simulations are also being employed to study the interactions between pyridazine-based ligands and their biological targets at the atomic level. nih.gov This provides valuable insights into the mechanism of action of these compounds and can guide the design of new derivatives with enhanced binding affinity. As computational methods become more powerful and accurate, they will become an indispensable tool for the rational design of new pyridazine-based drugs and materials. nih.gov

Investigation of Emerging Biological Activities and Therapeutic Targets

Pyridazine derivatives have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. researchgate.netrjptonline.orgnih.gov Ongoing research is focused on identifying new therapeutic targets for pyridazine-based compounds and exploring their potential for the treatment of a variety of diseases.

For instance, certain pyridazine derivatives have shown promise as inhibitors of protein kinases, which are enzymes that play a key role in cell signaling and are often dysregulated in cancer. scirp.org Others have been found to modulate the activity of GABAA receptors, which are involved in the regulation of anxiety and other neurological disorders. scirp.org The unique ability of the pyridazine ring to act as a hydrogen bond acceptor makes it a valuable scaffold for the design of inhibitors that can target the active sites of enzymes. nih.gov The investigation of new biological activities of this compound derivatives could lead to the development of novel therapeutics for a wide range of diseases. researchgate.netmdpi.com

Table 2: Selected Biological Activities of Pyridazine Derivatives

| Biological Activity | Therapeutic Target | Example Compound Classes |

| Anticancer | Protein Kinases | Pyrido[2,3-d]pyridazines |

| Anti-inflammatory | Cyclooxygenase (COX) | Pyridazinone derivatives |

| Antiviral | HIV-1 Reverse Transcriptase | Dihydropyridazinones |

| Antihypertensive | Angiotensin II Receptor | Biphenyl-tetrazole-pyridazines |

| Antidiabetic | Dipeptidyl peptidase-4 (DPP-4) | Triazolo-pyridazine-piperazines |

| Neurological Disorders | GABAA Receptor | Pyrido[2,3-d]pyridazines |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The development of sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives is a growing area of research. researchgate.net This includes the use of renewable starting materials, the development of solvent-free reaction conditions, and the use of catalysts that can be easily recovered and reused.

One approach is to utilize bio-based feedstocks, such as succinic anhydride (B1165640) and guaiacol, which can be derived from biomass, to synthesize pyridazine-based compounds. researchgate.net Metal-free synthetic protocols, such as aza-Diels-Alder reactions, offer a more sustainable alternative to traditional metal-catalyzed methods. organic-chemistry.org The implementation of green chemistry principles in the synthesis of pyridazine derivatives will not only reduce the environmental impact of their production but also make them more economically viable.

Integration with High-Throughput Screening and Automated Synthesis Platforms

The integration of this compound chemistry with high-throughput screening (HTS) and automated synthesis platforms has the potential to accelerate the discovery of new bioactive compounds. HTS allows for the rapid screening of large libraries of pyridazine derivatives against a variety of biological targets, enabling the identification of promising lead compounds.

Automated synthesis platforms, including flow chemistry systems, can be used to rapidly synthesize and purify libraries of pyridazine derivatives for HTS. acs.orgmdpi.comuc.pt The use of robotics and automation can significantly increase the efficiency and reproducibility of the synthesis process. The combination of these technologies will enable researchers to explore the chemical space around the this compound scaffold more systematically and efficiently, leading to the faster discovery of new drugs and materials.

Q & A

Q. What strategies are used to compare experimental data with prior literature on this compound?

- Methodological Answer :

- Systematic review : Align spectral data (e.g., NMR shifts) with published values.

- Meta-analysis : Identify trends in reactivity (e.g., Pd-catalyzed coupling efficiency across substrates).

- Error analysis : Quantify deviations using statistical tools (e.g., % yield variability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.